molecular formula C17H17FN2O2S B11169211 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11169211
M. Wt: 332.4 g/mol
InChI Key: LVZKQMYXDIRMOH-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(5-methyl-1H-indol-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenesulfonamide
  • 4-Fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
  • 4-Fluoro-N-[2-(5-ethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Comparison: While these compounds share a similar core structure, the presence of different substituents on the indole ring can significantly alter their biological activity and chemical properties. For instance, the hydroxyl group in 4-fluoro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenesulfonamide may enhance its solubility and hydrogen bonding capacity, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C17H17FN2O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H17FN2O2S/c1-12-2-7-17-16(10-12)13(11-19-17)8-9-20-23(21,22)15-5-3-14(18)4-6-15/h2-7,10-11,19-20H,8-9H2,1H3

InChI Key

LVZKQMYXDIRMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)F

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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